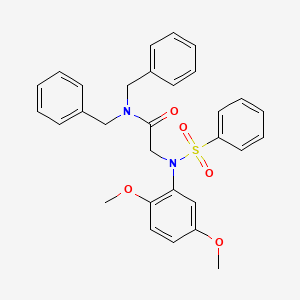

N~1~,N~1~-dibenzyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N~1~,N~1~-dibenzyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DIBAL-H, is a chemical compound used in organic chemistry as a reducing agent. It is a white crystalline powder that is soluble in most organic solvents. DIBAL-H is widely used in the synthesis of various organic compounds due to its high selectivity and mild reducing properties.

Mechanism of Action

The mechanism of action of DIBAL-H involves the transfer of hydride ions from the reducing agent to the carbonyl group of the target compound. This results in the formation of an intermediate alkoxide, which is then protonated to form the final product. The selectivity of DIBAL-H is due to the steric hindrance of the bulky benzyl groups, which prevent the reduction of other functional groups.

Biochemical and Physiological Effects:

DIBAL-H is not used in biochemical or physiological studies due to its toxic nature. It is a highly reactive reducing agent that can cause severe burns and tissue damage upon contact with skin or mucous membranes. Therefore, it is only used in well-controlled laboratory settings with appropriate safety measures.

Advantages and Limitations for Lab Experiments

The advantages of using DIBAL-H in laboratory experiments are its high selectivity and mild reducing properties. It is also relatively easy to handle and store. However, the limitations of DIBAL-H include its toxicity and the need for careful control of reaction conditions. It can also be expensive and difficult to obtain in some regions.

Future Directions

For the use of DIBAL-H in scientific research include the development of new synthetic methods and the application of DIBAL-H in the synthesis of novel organic compounds. The use of DIBAL-H in the synthesis of natural products and pharmaceuticals is also an area of active research. Additionally, the development of safer and more environmentally friendly reducing agents is an important goal for future research.

Synthesis Methods

The synthesis of DIBAL-H involves the reaction of N-benzyl-N-(2,5-dimethoxyphenyl)sulfonylglycine with lithium aluminum hydride in diethyl ether. The reaction is exothermic and requires careful control of temperature and reaction conditions. The resulting product is then treated with benzyl chloride to form DIBAL-H.

Scientific Research Applications

DIBAL-H is widely used in scientific research for the synthesis of various organic compounds. It is commonly used in the reduction of carbonyl compounds to alcohols, as well as in the reduction of nitriles and nitro compounds to amines. DIBAL-H is also used in the synthesis of natural products, pharmaceuticals, and other bioactive compounds.

properties

IUPAC Name |

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N,N-dibenzylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O5S/c1-36-26-18-19-29(37-2)28(20-26)32(38(34,35)27-16-10-5-11-17-27)23-30(33)31(21-24-12-6-3-7-13-24)22-25-14-8-4-9-15-25/h3-20H,21-23H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBPVUZGGSRFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[benzyl(methyl)amino]-3-oxopropyl}-N-butyl-1-piperidinecarboxamide](/img/structure/B4980914.png)

![4-(2-fluorophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4980927.png)

![N~1~-cyclopentyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4980930.png)

![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4980937.png)

![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4980952.png)

![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4980965.png)

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B4980975.png)